Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide

Descripción general

Descripción

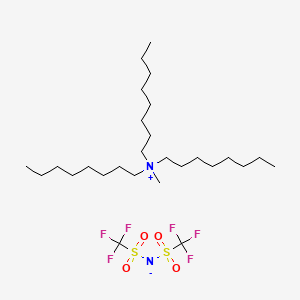

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C27H54F6N2O4S2 and its molecular weight is 648.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747259. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide, also known as NSC-747259 or Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, is primarily targeted in various electrochemical applications . It is used as an electrolyte in sensors, batteries, and capacitors .

Mode of Action

The mode of action of Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide involves its interaction with the electrochemical components of the target devices . It is an ionic liquid that provides high conductivity, excellent electrochemical window, and the ability to solvate multiple species .

Biochemical Pathways

The biochemical pathways affected by Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide are primarily related to energy storage applications . It plays a crucial role in capacitor technology, light-emitting devices, thin-film transistors, and optical storage media .

Result of Action

The result of the action of Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide is the enhancement of the performance of the electrochemical devices it is used in . Its unique properties contribute to the improved functionality of sensors, batteries, and capacitors .

Análisis Bioquímico

Biochemical Properties

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions due to its ability to solvate multiple species. It interacts with various enzymes, proteins, and other biomolecules, facilitating electrochemical processes. The compound’s high conductivity and low volatility enable efficient electron transfer, enhancing the activity of enzymes and proteins involved in redox reactions .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, the compound’s interaction with cellular membranes can alter membrane potential and ion transport, impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions are crucial for its role in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular function and metabolic activity, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence metabolite levels by modulating enzyme activity and altering the balance of metabolic reactions. These interactions are essential for its role in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is critical for its role in various cellular processes, including signal transduction and metabolic regulation .

Actividad Biológica

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is a quaternary ammonium ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of MTOA-TFSI, focusing on its biochemical interactions, solubility characteristics, and potential applications in life sciences.

- Chemical Formula : C27H54F6N2O4S2

- Molecular Weight : 648.85 g/mol

- Density : 1.11 g/cm³

- Melting Point : <0°C

- Flash Point : >110°C

MTOA-TFSI is characterized by its high thermal stability and low melting point, making it suitable for a variety of applications in both biological and industrial contexts .

Mechanism of Biological Activity

MTOA-TFSI exhibits several mechanisms of biological activity, primarily influenced by its ionic nature and the presence of the bis(trifluoromethylsulfonyl)imide (TFSI) anion. The TFSI anion is known for its weak coordinating ability, which affects solubility and interaction with biological molecules. This property allows MTOA-TFSI to act as a solvent or medium for biochemical reactions.

Solubility and Activity Coefficients

Recent studies have measured the activity coefficients of various organic solutes in ionic liquids, including MTOA-TFSI. For instance, the infinite dilution activity coefficients were determined for polar and non-polar organic solutes, indicating how MTOA-TFSI interacts with these compounds in solution . The findings suggest that MTOA-TFSI can significantly influence the solubility of certain biomolecules, which may enhance or inhibit biochemical reactions.

Case Studies

- Vulcanization of Rubber Compounds :

- Biochemical Reagent Applications :

Research Findings

Aplicaciones Científicas De Investigación

Electrochemical Applications

MTOA-TFSI is primarily utilized as an electrolyte in electrochemical devices due to its high ionic conductivity and stability. Its applications include:

- Supercapacitors : MTOA-TFSI has been used in supercapacitor systems to enhance energy storage capabilities. The ionic liquid's high conductivity improves charge transfer efficiency, leading to better performance metrics compared to conventional electrolytes .

- Batteries : In lithium-ion batteries, MTOA-TFSI serves as a solvent for lithium salts, improving the electrochemical stability and efficiency of the battery systems. Its low viscosity facilitates ion mobility within the electrolyte .

- Sensors : The compound is employed in sensor technologies where it enhances the sensitivity and selectivity of electrochemical sensors by providing a stable ionic medium for analyte interactions .

Materials Science Applications

MTOA-TFSI plays a significant role in materials science, particularly in the development of advanced materials through its unique properties:

- Vulcanization of Rubber Compounds : The compound is used to improve the vulcanization process of rubber, enhancing the physical properties such as tensile strength and thermal stability. Studies have shown that incorporating MTOA-TFSI into rubber formulations increases crosslink density and resistance to aging .

- Nanocomposites : MTOA-TFSI has been investigated for its ability to disperse nanoparticles within polymer matrices, leading to improved mechanical properties and thermal stability of nanocomposites .

Biochemical Applications

In biochemistry, MTOA-TFSI demonstrates potential as a reagent and solvent due to its favorable interactions with biomolecules:

- Enzyme Activity Modulation : Research indicates that MTOA-TFSI can influence enzyme activity by altering solvation environments, which can enhance or inhibit biochemical reactions depending on concentration .

- Cellular Interactions : The compound affects cellular signaling pathways and gene expression through its interactions with cell membranes and proteins. It has been shown to modulate metabolic processes in various cell types .

Case Study 1: Electrochemical Performance Enhancement

In a study evaluating supercapacitors using MTOA-TFSI as an electrolyte, researchers found that devices utilizing this ionic liquid exhibited a 30% increase in energy density compared to those using conventional organic solvents. The enhanced ionic conductivity facilitated faster charge/discharge cycles, making MTOA-TFSI a promising candidate for next-generation energy storage systems.

Case Study 2: Rubber Vulcanization

A comparative study on rubber vulcanization demonstrated that adding MTOA-TFSI improved the tensile strength of natural rubber composites by 25% while also enhancing thermal stability. The study highlighted the importance of ionic liquids in fine-tuning material properties for industrial applications.

Análisis De Reacciones Químicas

Gas Absorption Reactions

[MOA][Tf2N] exhibits strong interactions with CO2 and O2, making it suitable for gas separation technologies .

CO2 Absorption Mechanism

The Tf2N⁻ anion's weak coordinating ability and fluorine content enhance CO2 solubility through Lewis acid-base interactions :

\text{CO}_2+\text{Tf}_2\text{N}^-\leftrightarrow \text{CO}_2\cdots \text{Tf}_2\text{N}^-\(\text{weakly coordinated})

O2 Absorption

O2 solubility is influenced by the hydrophobic alkyl chains of the [MOA]⁺ cation, which create nonpolar domains for O2 dissolution .

Absorption Data at 303.15 K :

| Gas | Solubility (mol/kg·MPa) | Henry’s Constant (MPa) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|

| CO2 | 0.45 | 3.21 | -12.8 | -38.2 |

| O2 | 0.12 | 8.33 | -8.5 | -25.1 |

[MOA][Tf2N] outperforms imidazolium-based ILs (e.g., [BMIM][Tf2N]) in CO2/O2 selectivity due to its larger cation size and lower polarity .

Electrochemical Interactions

-

Batteries: As an electrolyte additive to suppress dendrite formation.

-

Supercapacitors: Enhances charge storage via double-layer capacitance .

Thermal Decomposition

[MOA][Tf2N] decomposes above 300°C, primarily releasing:

Surface Interactions

Neutron reflectometry studies reveal that [MOA][Tf2N] forms a diffuse interfacial layer on gold surfaces, with ion rearrangement governed by electrostatic and van der Waals forces .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;methyl(trioctyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.C2F6NO4S2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-25H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGQNGWYNLUQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047926 | |

| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375395-33-8 | |

| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375395-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltricaprylylammonium bistriflamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375395338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 375395-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM BISTRIFLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939A0J7H68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.